The development of IGF-1R/SRC-IN-1 stems from research focused on proteolysis targeting chimeras (PROTACs) and small molecule inhibitors. These compounds are classified under dual-targeting agents, specifically designed to inhibit tyrosine kinases involved in cancer progression. The strategic design allows for a more effective approach to combat cancer by simultaneously disrupting multiple signaling pathways associated with tumorigenesis .
The synthesis of IGF-1R/SRC-IN-1 involves several key steps, primarily utilizing a convergent synthetic route. This method allows for the efficient assembly of the compound by combining different chemical modules that target IGF-1R and Src.
The molecular structure of IGF-1R/SRC-IN-1 consists of distinct modules that facilitate its dual inhibitory action. The compound features:
IGF-1R/SRC-IN-1 undergoes several chemical reactions during its synthesis:
These reactions are critical for constructing the molecular framework necessary for dual-target inhibition .
The mechanism by which IGF-1R/SRC-IN-1 exerts its effects involves:
This dual inhibition leads to reduced proliferation and survival rates in cancer cells, particularly in non-small cell lung cancer models where both targets are co-expressed .
The physical properties of IGF-1R/SRC-IN-1 include:
Chemical properties include:
These properties are essential for its effectiveness as a therapeutic agent .
IGF-1R/SRC-IN-1 has significant potential applications in cancer therapy:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: